

# C12-NBD Sphinganine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: C12-NBD Sphinganine

Cat. No.: B569086

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This technical guide provides an in-depth overview of **C12-NBD Sphinganine**, a key fluorescent substrate for the measurement of ceramidase activity. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, its central role in sphingolipid signaling pathways, and detailed experimental protocols for its use.

## Core Compound Data

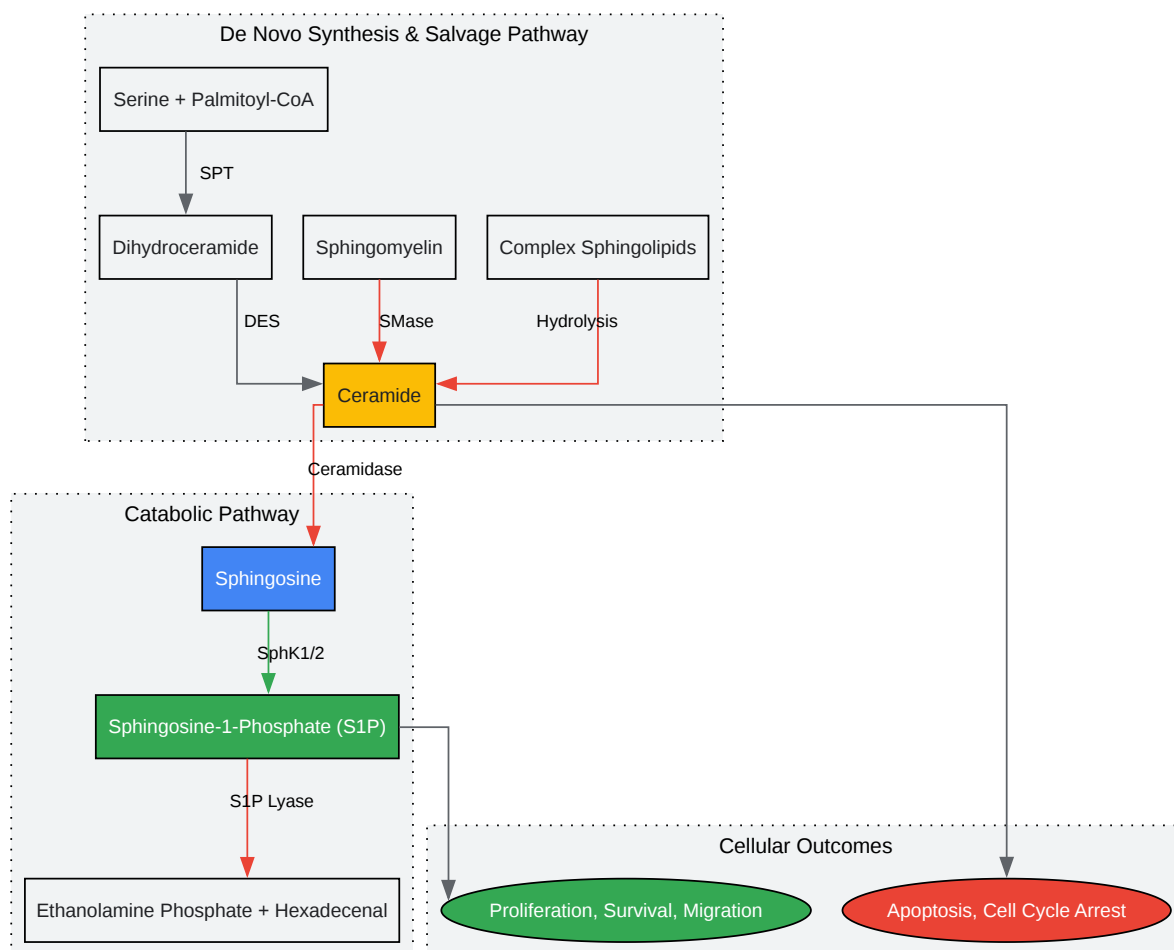
**C12-NBD Sphinganine**, chemically known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphinganine, is a vital tool for probing the activity of neutral and alkaline ceramidases.<sup>[1][2]</sup> Its fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol) group allows for sensitive detection and quantification of ceramidase activity.

Property	Value	Source(s)
CAS Number	474943-05-0	[3][4][5][6]
Molecular Weight	661.92 g/mol	[7][8][9][10]
Molecular Formula	C <sub>36</sub> H <sub>63</sub> N <sub>5</sub> O <sub>6</sub>	[3][5][6][7]
Appearance	Light yellow to yellow solid	[9]
Purity	>99% (by TLC or HPLC)	[3][5][9]
Storage	-20°C, protected from light and moisture	[3][9]

## The Role of C12-NBD Sphinganine in Elucidating Sphingolipid Signaling

**C12-NBD Sphinganine** serves as a substrate for ceramidases, enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid.[3][8] This reaction is a critical control point in the sphingolipid metabolic network, which governs a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[3][7]

The balance between ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), dictates cell fate.[7][11] By enabling the measurement of ceramidase activity, **C12-NBD Sphinganine** allows researchers to investigate the intricate signaling cascades regulated by these bioactive sphingolipids. There are five known human ceramidases: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3), each with distinct subcellular localizations and roles in health and disease.[3][10][11]



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Sphingolipid Metabolism and Signaling.

# Experimental Protocols Utilizing C12-NBD

## Sphinganine

The following are generalized protocols for measuring ceramidase activity using **C12-NBD Sphinganine**. It is crucial to optimize these protocols for specific experimental conditions.

### In Vitro Neutral/Alkaline Ceramidase Activity Assay

This protocol is adapted for the measurement of neutral or alkaline ceramidase activity from cell lysates or purified enzyme preparations.

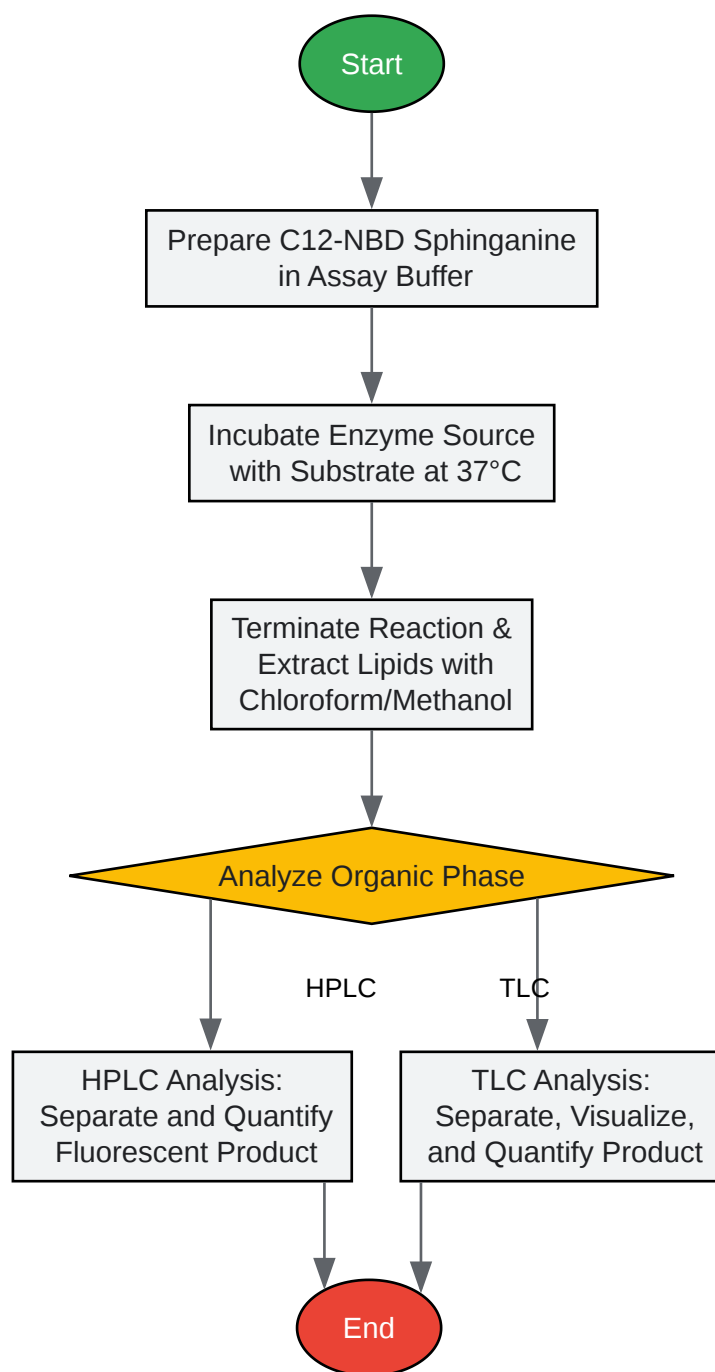
Materials:

- Enzyme source (cell lysate, tissue homogenate, or purified ceramidase)
- **C12-NBD Sphinganine**
- Assay Buffer: 50 mM Tris-HCl, pH 7.5 (for neutral ceramidase) or pH 8.5 (for alkaline ceramidase), containing a detergent such as 0.5% (w/v) Triton X-100 or 2% (w/v) sodium cholate.[\[12\]](#)
- Reaction termination solution: Chloroform/Methanol (2:1, v/v)
- Instrumentation: HPLC with a fluorescence detector or a TLC plate scanner.

Procedure:

- Substrate Preparation: Prepare a stock solution of **C12-NBD Sphinganine** in an appropriate solvent (e.g., ethanol). Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10-50  $\mu$ M).
- Enzyme Reaction: In a microcentrifuge tube, combine the enzyme preparation with the substrate solution. The final reaction volume should be standardized (e.g., 100  $\mu$ L).
- Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

- Reaction Termination and Lipid Extraction: Stop the reaction by adding an excess of chloroform/methanol (2:1, v/v).<sup>[12]</sup> Vortex the mixture vigorously and centrifuge to separate the phases.
- Analysis: Carefully collect the lower organic phase. Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for analysis by HPLC or TLC.
  - HPLC: Separate the fluorescent product (NBD-C12-fatty acid) from the unreacted substrate using a reverse-phase HPLC column. Detect the product using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., excitation ~475 nm, emission ~525 nm).<sup>[12]</sup>
  - TLC: Apply the extracted lipids to a TLC plate and develop with a suitable solvent system (e.g., chloroform/methanol/25% ammonia, 14:6:1, v/v/v).<sup>[12]</sup> Visualize the fluorescent spots under UV light and quantify using a TLC scanner.
- Quantification: Determine the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve generated with known amounts of NBD-C12-fatty acid.



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Ceramidase Activity Assay Workflow.

## Concluding Remarks

**C12-NBD Sphinganine** is an indispensable tool for the study of sphingolipid metabolism and signaling. Its use in robust and sensitive ceramidase assays provides a window into the

complex regulatory networks that govern cellular function. The methodologies and data presented in this guide are intended to support the research community in advancing our understanding of the critical roles of ceramidases in health and disease, and to aid in the development of novel therapeutic strategies targeting these enzymes.

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